molecular formula C28H44NPSi B14910793 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole

2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole

Cat. No.: B14910793
M. Wt: 453.7 g/mol
InChI Key: ZRYJQWUYIXZFGG-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a triethylsilyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed disilylation reaction, where 2-iodobiphenyls react with hexamethyldisilane to form the desired product under mild conditions . This reaction is efficient and yields diversely functionalized products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the presence of a suitable catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions would yield phosphine oxides, while substitution reactions could yield a variety of functionalized pyrrole derivatives.

Scientific Research Applications

2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance their reactivity.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biology and Medicine: While specific applications in biology and medicine are less documented, similar compounds are often explored for their potential as therapeutic agents or diagnostic tools.

Mechanism of Action

The mechanism by which 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phosphanyl group and a triethylsilyl group on a pyrrole ring. This unique structure imparts specific electronic and steric properties, making it valuable in specialized applications such as catalysis and materials science.

Properties

Molecular Formula

C28H44NPSi

Molecular Weight

453.7 g/mol

IUPAC Name

dicyclohexyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane

InChI

InChI=1S/C28H44NPSi/c1-4-31(5-2,6-3)27-21-14-13-20-26(27)29-23-15-22-28(29)30(24-16-9-7-10-17-24)25-18-11-8-12-19-25/h13-15,20-25H,4-12,16-19H2,1-3H3

InChI Key

ZRYJQWUYIXZFGG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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